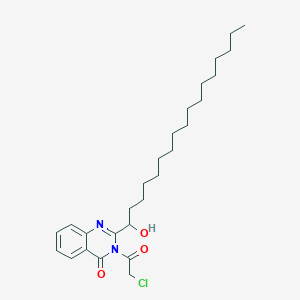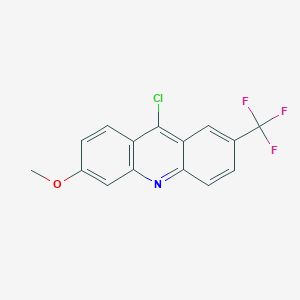
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-6-methoxy-2-(trifluoromethyl)acridine: is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine typically involves the chlorination and methoxylation of acridine derivatives. One common method includes the reaction of 6,9-dichloro-2-methoxyacridine with trifluoromethylating agents under controlled conditions . The reaction conditions often involve the use of phenol and ammonium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: This compound is studied for its interactions with DNA and proteins. It can intercalate into DNA, making it useful in molecular biology research for studying DNA-protein interactions and as a fluorescent probe .
Medicine: In medicine, acridine derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and antiviral activities. Their ability to intercalate into DNA and inhibit enzymes like topoisomerase makes them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes and fluorescent materials. Its unique optical properties make it suitable for applications in laser technologies and as a fluorescent marker in various industrial processes .
作用機序
The mechanism of action of 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting transcription and replication processes. The compound can also inhibit enzymes such as topoisomerase, which are essential for DNA replication and repair . These interactions lead to the disruption of cellular processes, making it effective in anticancer and antimicrobial applications.
類似化合物との比較
9-Amino-6-chloro-2-methoxyacridine: Known for its DNA intercalation properties and used as a fluorescent probe.
6,9-Dichloro-2-methoxyacridine: Used as an intermediate in the synthesis of other acridine derivatives.
9-Phenylacridine: Studied for its anticancer properties and used in the development of therapeutic agents.
Uniqueness: 9-Chloro-6-methoxy-2-(trifluoromethyl)acridine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique structural feature contributes to its potent biological activities and makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
811432-17-4 |
|---|---|
分子式 |
C15H9ClF3NO |
分子量 |
311.68 g/mol |
IUPAC名 |
9-chloro-6-methoxy-2-(trifluoromethyl)acridine |
InChI |
InChI=1S/C15H9ClF3NO/c1-21-9-3-4-10-13(7-9)20-12-5-2-8(15(17,18)19)6-11(12)14(10)16/h2-7H,1H3 |
InChIキー |
WSSIZXVQVDPAJB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


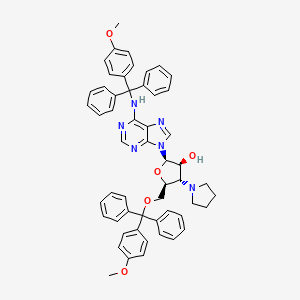
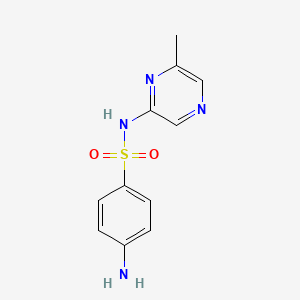
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
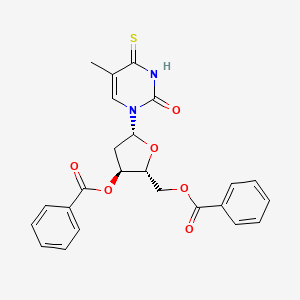
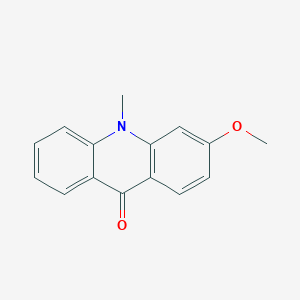
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
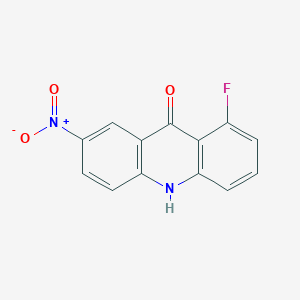

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
